N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine
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Overview
Description
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine is a highly potent, neutral nitrogen base known for its extreme basicity. It is a member of the phosphazene family, which are renowned for their strong, non-ionic, and non-charged nitrogen bases. The compound is characterized by its molecular formula C26H71N13P4 and a molecular weight of 689.82 g/mol . It is widely used in various research applications due to its unique properties.
Preparation Methods
The synthesis of phosphazene base P4-t-Oct involves a series of steps starting from phosphorus pentachloride. The process can be divided into two main branches:
Branch A: This involves the formation of aminotris via the non-isolated chlorine (dimethylamino)phosphonium chloride, followed by the formation of iminotris (dimethylamino) phosphorane.
Branch B: This involves the reaction of phosphorus pentachloride with tert-butylammonium chloride to form tert-butylphosphorimide trichloride.
The industrial production of phosphazene base P4-t-Oct typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Phosphazene base P4-t-Oct undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used for deprotonation reactions due to its strong basicity.
Substitution Reactions: It can participate in substitution reactions where it acts as a base to facilitate the replacement of a leaving group.
Formation of Enolates: It is used to form enolates from carbonyl compounds, which can then undergo further reactions such as alkylation.
Common reagents used in these reactions include organic solvents like hexane, toluene, and tetrahydrofuran. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Phosphazene base P4-t-Oct has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in various organic synthesis reactions, including the formation of enolates and deprotonation reactions.
Biology: It is used in proteomics research applications due to its ability to facilitate specific biochemical reactions.
Medicine: While not intended for diagnostic or therapeutic use, it is used in research to study biochemical pathways and reactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its strong basicity and ability to catalyze various reactions
Mechanism of Action
The mechanism of action of phosphazene base P4-t-Oct involves its ability to act as a strong base. It can abstract protons from various substrates, leading to the formation of reactive intermediates such as enolates. These intermediates can then participate in further chemical reactions. The compound’s extreme basicity is attributed to the presence of multiple nitrogen atoms bonded to phosphorus, which stabilizes the negative charge formed during deprotonation .
Comparison with Similar Compounds
Phosphazene base P4-t-Oct is part of a family of phosphazene bases, which include:
Phosphazene base P4-t-Bu: Similar in structure but with a tert-butyl group instead of a tert-octyl group.
Phosphazene base P2-Et: A dimeric phosphazene base with different steric hindrance and basicity compared to P4-t-Oct.
Phosphazene base P4-t-Oct is unique due to its combination of extreme basicity and steric hindrance, making it suitable for specific applications where other bases might not be effective.
Properties
IUPAC Name |
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNCRLCTDLORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H71N13P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393874 |
Source
|
Record name | Phosphazene base P4-t-Oct solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153136-05-1 |
Source
|
Record name | Phosphazene base P4-t-Oct solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphazene base P(4)-tert-Octyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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